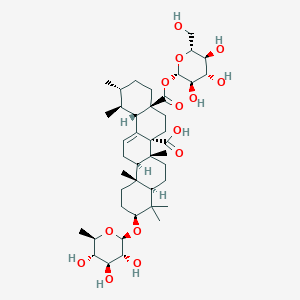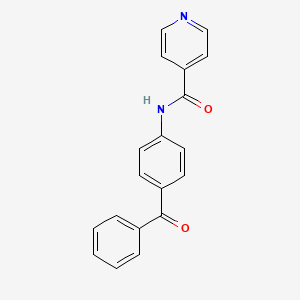
FACTEUR VIIA DE COAGULATION, HUMAIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
FVII is synthesized with a prepro-leader sequence, indicating it undergoes specific cleavage events to become the mature circulating protein. It is produced primarily in the liver and Hep G2 cells. The mature protein consists of a single polypeptide chain that, upon activation, is cleaved to form a light and heavy chain connected by a disulfide bond. This cleavage is essential for its activation into FVIIa, highlighting the intricate control mechanisms governing its activity (Hagen et al., 1984).
Molecular Structure Analysis
The structure of FVIIa reveals an extended conformation, emphasizing the importance of its spatial arrangement for function. It consists of several domains, including a gamma-carboxyglutamic acid domain (Gla domain), two epidermal growth factor-like domains, and a serine protease domain. The structural integrity and specific domain interactions are crucial for its biological activity and interactions with tissue factor (Pike et al., 1999).
Chemical Reactions and Properties
FVIIa's activation from FVII involves the cleavage between arginine and isoleucine residues, resulting in its two-chain structure necessary for its enzymatic function. This activation process underlies its role in triggering the coagulation cascade by activating factor X and factor IX in the presence of tissue factor and calcium. The biochemical properties of FVIIa, including its interaction with inhibitors and substrates, are pivotal for its regulation and function in coagulation (Broze & Majerus, 1980).
Physical Properties Analysis
The physical properties of FVIIa, such as its molecular weight and the composition of its chains, are defined by its synthesis and post-translational modifications. These properties are essential for its correct folding, stability, and interaction with other components of the coagulation cascade. The molecular weight estimated by SDS-PAGE analysis is critical for understanding its biochemical characteristics and its role in coagulation (Broze & Majerus, 1980).
Chemical Properties Analysis
The chemical properties of FVIIa, including its amino acid composition and the presence of specific post-translational modifications such as gamma-carboxylation, are crucial for its activity. The gamma-carboxyglutamic acid (Gla) domain, for instance, is vital for binding to phospholipid surfaces, which is necessary for its interaction with tissue factor. These chemical properties are indicative of its complex regulation and the precision of its function within the coagulation cascade (Hagen et al., 1984).
Applications De Recherche Scientifique
Traitement de l'hémophilie
Le facteur VIIa recombinant humain (rFVIIa) est utilisé dans le traitement des épisodes de saignement chez les patients atteints d'hémophilie A ou B {svg_1}. Il est efficace pour obtenir et maintenir l'hémostase, avec la survenue de très rares événements indésirables non hémorragiques {svg_2}.
Étude de la pharmacocinétique et de la pharmacodynamie
Un essai clinique visait à évaluer la pharmacocinétique et la pharmacodynamie (PK/PD) du rFVIIa chez les patients atteints d'hémophilie {svg_3}. L'essai a évalué les effets de doses variables de rFVIIa sur les patients.
Gestion de l'hémorragie post-partum sévère
Le rFVIIa a été évalué pour son efficacité et sa sécurité dans la prise en charge de l'hémorragie post-partum sévère (sPPH) {svg_4}. L'étude a analysé le besoin de procédures invasives subséquentes et l'incidence des événements thromboemboliques et de la mortalité maternelle.
Initiation de la génération de thrombine
Le facteur VIIa a la capacité d'initier la génération de thrombine et la formation de caillots dans le sang de donneurs sains, de patients atteints d'hémophilie A et dans le sang d'hémophilie B "acquise" induite par des anticorps anti-facteur IX {svg_5}.
Activation des facteurs de coagulation
Lorsqu'il est complexé avec le facteur tissulaire, le rFVIIa peut activer le facteur X de coagulation en facteur Xa, ainsi que le facteur IX de coagulation en facteur IXa {svg_6}.
6. Utilisation dans les interventions chirurgicales non orthopédiques ou dentaires Une revue systématique de la littérature a rapporté que des doses variables de rFVIIa étaient efficaces pour obtenir et maintenir l'hémostase chez les patients subissant des interventions chirurgicales non orthopédiques ou dentaires {svg_7}.
Mécanisme D'action
Target of Action
Coagulation Factor VIIa, a recombinant human coagulation Factor VII, primarily targets Tissue Factor (TF) . TF is a single-pass transmembrane glycoprotein that is exposed to circulating blood when there is vascular damage . The interaction between Factor VIIa and TF is crucial for the initiation of the coagulation cascade .
Mode of Action
Upon vascular injury, TF is released and interacts with Factor VII, resulting in the formation of the activated complex VIIa . This complex then activates coagulation factors in the cascade until a clot is formed . The Factor VIIa-TF complex activates the serine protease zymogens factor IX and factor X .
Biochemical Pathways
The primary biochemical pathway affected by Factor VIIa is the extrinsic clotting cascade . Factor VIIa, in complex with TF, activates Factor X to Factor Xa, as well as Factor IX to Factor IXa . Factor Xa, in complex with other factors, then converts prothrombin to thrombin, which leads to the formation of a hemostatic plug by converting fibrinogen to fibrin, thereby inducing local hemostasis .
Pharmacokinetics
The pharmacokinetics of Factor VIIa involves its synthesis in the liver and secretion into the bloodstream as an inactive proenzyme . During normal hemostasis, Factor VII is converted into activated coagulation Factor VIIa . The Factor VIIa-TF complex might also possess non-hemostatic, signaling properties .
Result of Action
The primary result of Factor VIIa action is the promotion of hemostasis by activating the extrinsic pathway of the coagulation cascade . This leads to the formation of a hemostatic plug, which is crucial for stopping bleeding . The use of Factor VIIa has been shown to be effective in the treatment of hemorrhagic complications in hemophilia A and B .
Action Environment
The action of Factor VIIa is highly dependent on the presence of TF, which is exposed to circulating blood upon vascular injury . The concentrations of Factor VIIa required for optimal hemostasis appear to suit the kinetics of a (partially) TF-independent generation of thrombin . The exposure of TF in diseased arteries has fostered investigation on the role of Factor VII in cardiovascular disease .
Safety and Hazards
Orientations Futures
Researchers are still discovering the mechanisms by which rFVIIa promotes hemostatic clot formation . The exposure of TF in diseased arteries fostered investigation on the role of FVII in cardiovascular disease . These genotype-phenotype relationships are among the most extensively investigated in humans .
Analyse Biochimique
Biochemical Properties
Coagulation Factor VIIa, Human, functions by forming a complex with tissue factor, a transmembrane glycoprotein exposed at sites of vascular injury. This complex activates Factor IX and Factor X, leading to thrombin generation and clot formation . The interaction between Coagulation Factor VIIa, Human, and tissue factor is highly specific and essential for its procoagulant activity. Additionally, Coagulation Factor VIIa, Human, can bind to endothelial cell protein C receptor, influencing various cellular responses .
Cellular Effects
Coagulation Factor VIIa, Human, affects various cell types, particularly endothelial cells and monocytes. It induces the release of extracellular vesicles from endothelial cells, which carry anti-inflammatory microRNAs like miR10a . These vesicles help suppress inflammation and protect the endothelial barrier. Coagulation Factor VIIa, Human, also influences cell signaling pathways, including the activation of protease-activated receptor-1, which mediates cytoprotective responses .
Molecular Mechanism
At the molecular level, Coagulation Factor VIIa, Human, exerts its effects by binding to tissue factor, forming a complex that activates Factor IX and Factor X . This activation leads to the generation of thrombin, which is crucial for clot formation. Coagulation Factor VIIa, Human, also interacts with endothelial cell protein C receptor, promoting the cleavage of protease-activated receptor-1 and inducing the release of procoagulant extracellular vesicles . These interactions highlight the multifaceted role of Coagulation Factor VIIa, Human, in hemostasis and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Coagulation Factor VIIa, Human, can vary over time. Its stability and activity are influenced by various factors, including storage conditions and the presence of cofactors . Long-term studies have shown that Coagulation Factor VIIa, Human, remains effective in promoting hemostasis, although its activity may decrease over extended periods . Additionally, the degradation of Coagulation Factor VIIa, Human, can impact its efficacy in clinical applications.
Dosage Effects in Animal Models
The effects of Coagulation Factor VIIa, Human, in animal models are dose-dependent. Higher doses lead to increased thrombin generation and enhanced hemostatic effects . Excessive doses can result in adverse effects, such as thrombosis and other complications . Studies in hemophilia models have demonstrated that Coagulation Factor VIIa, Human, can effectively control bleeding at therapeutic doses, but careful monitoring is required to avoid toxicity .
Metabolic Pathways
Coagulation Factor VIIa, Human, is involved in the extrinsic pathway of blood coagulation. It forms a complex with tissue factor, leading to the activation of Factor IX and Factor X . This pathway is essential for initiating the coagulation cascade and generating thrombin. Coagulation Factor VIIa, Human, also interacts with endothelial cell protein C receptor, influencing various signaling pathways and cellular responses .
Transport and Distribution
Within cells and tissues, Coagulation Factor VIIa, Human, is transported and distributed through interactions with specific receptors and binding proteins. It binds to tissue factor on cell surfaces, facilitating its localization to sites of vascular injury . Additionally, Coagulation Factor VIIa, Human, can interact with endothelial cell protein C receptor, influencing its distribution and activity within the vasculature .
Subcellular Localization
Coagulation Factor VIIa, Human, is primarily localized on the cell surface, where it forms a complex with tissue factor . This localization is crucial for its role in initiating the coagulation cascade. The binding of Coagulation Factor VIIa, Human, to tissue factor induces its internalization and mobilization from intracellular compartments, such as the Golgi apparatus . This process ensures the availability of Coagulation Factor VIIa, Human, at sites of vascular injury, enhancing its procoagulant activity.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Coagulation Factor VIIa, Human involves the recombinant DNA technology. The gene encoding for human Factor VII is cloned and expressed in mammalian cells to produce the protein. The protein is then purified and activated to form Factor VIIa.", "Starting Materials": [ "Human Factor VII gene", "Mammalian cells", "Culture media", "Enzymes", "Buffers", "Purification resins" ], "Reaction": [ "Isolation of the human Factor VII gene from genomic DNA", "Insertion of the gene into a mammalian expression vector", "Transfection of the expression vector into mammalian cells", "Expression of the protein in the cells using culture media", "Purification of the protein using chromatography resins", "Activation of Factor VII to Factor VIIa using enzymes and buffers", "Final purification of Factor VIIa using chromatography resins" ] } | |
Numéro CAS |
102786-61-8 |
Formule moléculaire |
C5H12ClNO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Nitro-4-pyridinyl)amino]-1-phenylethanone](/img/structure/B1180592.png)
